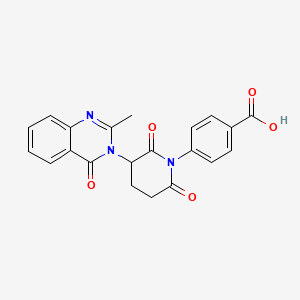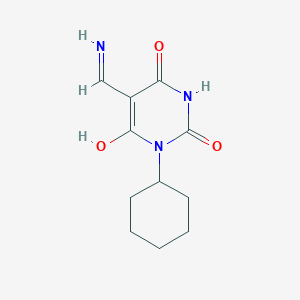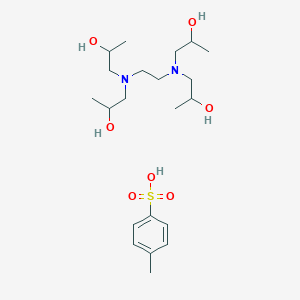
N,N'-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate is a chemical compound with the molecular formula C21H40N2O7S and a molecular weight of 464.6165 . This compound is known for its unique structure, which includes both amine and sulphonate groups, making it versatile in various chemical reactions and applications.
Preparation Methods
The synthesis of N,N’-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate typically involves the reaction of N,N’-Ethylenebis(bis(2-hydroxypropyl)amine) with toluene-p-sulphonic acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale reactors and continuous processing to ensure consistent quality and yield.
Chemical Reactions Analysis
N,N’-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups in the compound can undergo substitution reactions with alkyl halides or acyl chlorides to form new derivatives.
Scientific Research Applications
N,N’-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent for enzymes and proteins.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate involves its interaction with molecular targets such as enzymes and proteins. The amine groups can form hydrogen bonds and ionic interactions with these targets, while the sulphonate group can enhance solubility and stability. These interactions can modulate the activity of enzymes and proteins, leading to various biochemical effects .
Comparison with Similar Compounds
N,N’-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate can be compared with similar compounds such as:
N,N’-Ethylenebis(bis(2-hydroxyethyl)amine): This compound has similar amine groups but lacks the sulphonate group, making it less versatile in certain reactions.
N,N’-Ethylenebis(bis(2-hydroxypropyl)amine) sulfate: This compound contains a sulfate group instead of a sulphonate group, which can affect its solubility and reactivity.
N,N’-Ethylenebis(bis(2-hydroxypropyl)amine) phosphate: The presence of a phosphate group in this compound can lead to different biochemical interactions and applications.
N,N’-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate stands out due to its unique combination of amine and sulphonate groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
68258-71-9 |
|---|---|
Molecular Formula |
C21H40N2O7S |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H32N2O4.C7H8O3S/c1-11(17)7-15(8-12(2)18)5-6-16(9-13(3)19)10-14(4)20;1-6-2-4-7(5-3-6)11(8,9)10/h11-14,17-20H,5-10H2,1-4H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
WFRGHUZWCMREIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CN(CCN(CC(C)O)CC(C)O)CC(C)O)O |
Related CAS |
102-60-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


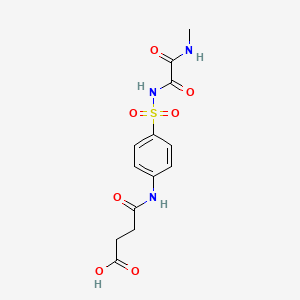

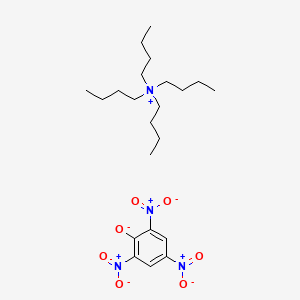
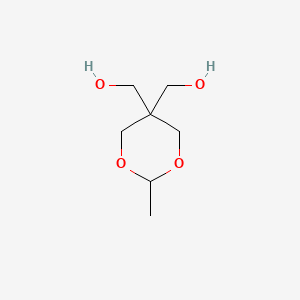
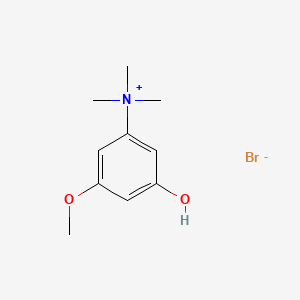
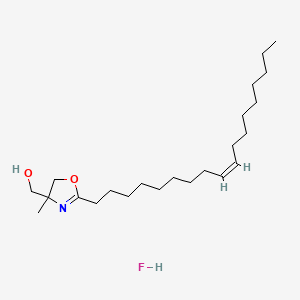
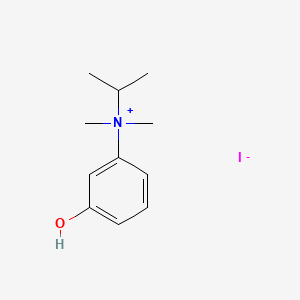
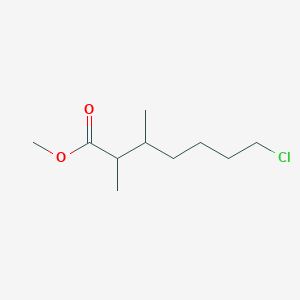
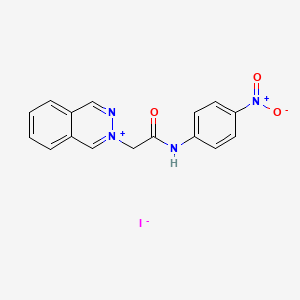
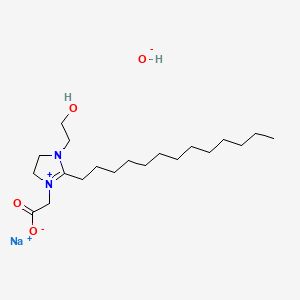
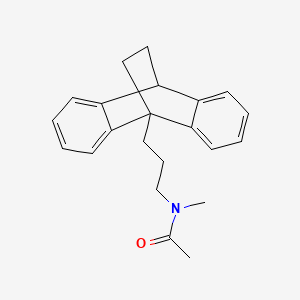
![1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]-](/img/structure/B13771039.png)
